N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
The next step involves the formation of the thieno[2,3-d]pyrimidine ring system. This can be accomplished through a cyclization reaction involving appropriate precursors under specific conditions. The final step is the coupling of the indole and thieno[2,3-d]pyrimidine moieties to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: Used as a precursor in the synthesis of various bioactive compounds.
Thieno[2,3-d]pyrimidine derivatives: Studied for their potential therapeutic applications.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of the indole and thieno[2,3-d]pyrimidine moieties, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H15BrN4O2S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2S/c1-10-14-16(24)21-9-22-18(14)26-15(10)17(25)20-5-7-23-6-4-11-2-3-12(19)8-13(11)23/h2-4,6,8-9H,5,7H2,1H3,(H,20,25)(H,21,22,24) |
InChI Key |
BYBVQEWLCGYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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